molecular formula C7H12N2O5 B13929393 Ethyl N-2-acetoxyethylnitrosocarbamate CAS No. 62681-13-4

Ethyl N-2-acetoxyethylnitrosocarbamate

Cat. No.: B13929393
CAS No.: 62681-13-4
M. Wt: 204.18 g/mol
InChI Key: ZUPMZPDNCIDBJG-UHFFFAOYSA-N
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Description

Ethyl N-2-acetoxyethylnitrosocarbamate is an organic compound with the molecular formula C7H12N2O5. It is a member of the nitrosocarbamate family, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound contains 26 atoms, including 12 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, and 5 oxygen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-2-acetoxyethylnitrosocarbamate typically involves the reaction of ethyl carbamate with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and acetic acid as nitrosating agents. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-2-acetoxyethylnitrosocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions include nitroso derivatives, amines, and substituted carbamates .

Scientific Research Applications

Ethyl N-2-acetoxyethylnitrosocarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-2-acetoxyethylnitrosocarbamate involves the nitrosation of nucleophilic sites in biological molecules. The nitroso group can react with amines, thiols, and other nucleophiles, leading to the formation of stable adducts. This reactivity is crucial for its mutagenic and carcinogenic effects, as it can induce mutations by modifying DNA and other cellular components .

Comparison with Similar Compounds

Ethyl N-2-acetoxyethylnitrosocarbamate is unique among nitrosocarbamates due to its specific structure and reactivity. Similar compounds include:

These compounds share similar nitrosation mechanisms but differ in their specific reactivities and applications.

Properties

CAS No.

62681-13-4

Molecular Formula

C7H12N2O5

Molecular Weight

204.18 g/mol

IUPAC Name

2-[ethoxycarbonyl(nitroso)amino]ethyl acetate

InChI

InChI=1S/C7H12N2O5/c1-3-13-7(11)9(8-12)4-5-14-6(2)10/h3-5H2,1-2H3

InChI Key

ZUPMZPDNCIDBJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CCOC(=O)C)N=O

Origin of Product

United States

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